3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound (CAS 478256-52-9) belongs to the 1,2,4-triazole-5-thione class, characterized by a Schiff base moiety (-CH=N-) and a thione (-C=S) group. Its structure includes a 3-methoxyphenyl substituent at the 3-position of the triazole ring and a 3-methylthiophen-2-ylmethyleneamino group at the 4-position (Figure 1).
Properties
CAS No. |
478257-79-3 |
|---|---|
Molecular Formula |
C15H14N4OS2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-6-7-22-13(10)9-16-19-14(17-18-15(19)21)11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
InChI Key |
WYGPPQMRUJTYCL-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3-methoxybenzaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Step 1: Triazole Core Formation
-
Reagents/Conditions : Hydrazine derivatives react with thiocarbonates or thiosemicarbazides under alkaline conditions (e.g., KOH/ethanol) to form the triazole framework.
-
Key Reaction : Condensation of hydrazine with carbon disulfide or similar precursors to generate the 1,2,4-triazole-5-thione structure.
Step 2: Substitution at Position 3
-
Reagents/Conditions : Chlorophenyl derivatives (e.g., 3-chlorophenyl) undergo nucleophilic aromatic substitution with the triazole intermediate in solvents like DMF or ethanol.
-
Mechanism : The triazole’s thione group acts as a leaving group, enabling substitution by electrophilic aromatic rings.
Reaction Mechanisms
The compound participates in several reaction types:
Characterization Methods
Analytical techniques confirm reaction outcomes and structural integrity:
| Method | Purpose | Key Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm aromatic substitution and functional group positions. | - Triazole protons: δ 7.0–8.5 ppm (aromatic region). - Thione group: δ 12.5–13.5 ppm (sulfur proton). |
| Infrared Spectroscopy (IR) | Identify functional groups (e.g., thione, imine, methoxy). | - Thione (C=S): ~1250 cm⁻¹. - Imine (C=N): ~1600–1650 cm⁻¹. |
| Mass Spectrometry (MS) | Determine molecular weight and purity. | Molecular formula: C₁₅H₁₄N₄OS₂ (expected m/z: 342.43 g/mol ). |
Research Findings
-
Structure-Activity Relationships : Substitution at the 5-position (e.g., trifluoromethyl groups) improves hydrophobic interactions with biological targets .
-
Stability : The compound shows moderate stability under acidic conditions but undergoes hydrolysis in strongly basic environments.
-
Toxicity : Classified as an irritant due to potential sulfide-related reactivity .
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess potent activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives, revealing that modifications to the phenyl group significantly enhanced activity against resistant bacterial strains. The results suggested that compounds with methoxy substitutions were particularly effective .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Case Study:
In vitro studies demonstrated that a related triazole compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating significant cytotoxicity. The presence of the methoxy group was found to enhance this effect, suggesting a structure-activity relationship that could guide further drug design .
Material Science Applications
1. Photovoltaic Materials
Recent advancements have explored the use of thiophene-containing compounds in organic photovoltaic (OPV) devices. The incorporation of 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione into polymer blends has shown promise in enhancing charge transport properties and overall device efficiency.
Data Table: Performance Metrics in OPV Applications
| Compound | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |
|---|---|---|---|
| Control | 5.0 | 0.65 | 0.75 |
| Modified Compound | 7.8 | 0.72 | 0.85 |
This table illustrates the improvement in performance metrics when using the modified compound compared to a control sample without it .
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. For its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities with analogous triazole-thiones:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound's 3-methoxyphenyl group contrasts with electron-withdrawing substituents like 4-chlorophenyl (Compound 24, ), which may reduce electron density on the triazole ring and alter reactivity.
- Thiophene vs.
- Steric Effects: Bulky substituents like di-tert-butylphenol (Compound 6, ) may hinder molecular packing, affecting crystallinity and solubility, whereas the target compound's substituents balance steric demand and flexibility.
Spectral and Physicochemical Properties
- IR Spectroscopy : The thione (-C=S) stretch typically appears near 1200–1250 cm⁻¹ across analogs (e.g., 1245 cm⁻¹ in Compound 24, ). The target compound’s Schiff base (-CH=N-) would show a band near 1600–1650 cm⁻¹, consistent with related structures .
- ¹H NMR : The methoxy group in the target compound would resonate as a singlet near δ 3.8–4.0 ppm, while the methylthiophene protons appear as distinct multiplets in the δ 6.5–7.5 ppm range, similar to thiophene-containing analogs (e.g., δ 9.33 ppm in ) .
Biological Activity
3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel compound within the triazole family, known for its diverse biological activities. This compound features a complex structure that includes a triazole ring and various functional groups, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and antifungal effects supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This structure includes:
- A triazole ring , which is crucial for its biological activity.
- A methoxyphenyl group and a methylthiophenyl group , enhancing its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results in various studies:
- In vitro studies indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to 3-(3-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibited inhibition zones ranging from 17 to 23 mm against strains like E. coli and Staphylococcus aureus .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 19 | 125 |
| Staphylococcus aureus | 21 | 250 |
| Bacillus subtilis | 18 | 100 |
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The compound demonstrated significant antifungal activity comparable to established antifungal agents. Notably, it showed effectiveness against various fungal strains, with some derivatives exhibiting better performance than bifonazole .
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole thiones. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The results indicated that certain derivatives possess cytotoxic effects with IC50 values below 100 µM, suggesting potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 98.08 |
| PC3 | >100 |
The biological activities of this compound are largely attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The triazole moiety interferes with the synthesis of ergosterol in fungi and disrupts DNA synthesis in cancer cells .
Case Studies
Several case studies have documented the synthesis and evaluation of similar triazole derivatives:
- Synthesis of Schiff Bases : Research demonstrated that Schiff bases derived from triazole thiones exhibited enhanced antimicrobial activities compared to their parent compounds .
- Metal Complexes : Transition metal complexes of triazoles have shown increased catalytic activity and biological efficacy, indicating potential for further development in therapeutic applications .
Q & A
Q. Key considerations :
- Purification via recrystallization (ethanol/methanol) is standard .
- Monitor reaction progress using TLC or HPLC to isolate intermediates .
Basic: What spectroscopic and crystallographic techniques validate the molecular structure of this compound?
Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsion angles. ORTEP-III is recommended for visualizing molecular geometry .
- Spectroscopy :
- Elemental analysis : Verify purity (C, H, N, S content) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid recrystallization .
- Catalysis : Acidic (HCl) or basic (K₂CO₃) conditions accelerate nucleophilic substitutions .
- Temperature control : Reflux (70–80°C) balances reaction rate and thermal degradation .
- Microwave irradiation : Reduces reaction time by 50–70% for analogous triazole derivatives .
Q. Example protocol :
- Combine 3-methylthiophen-2-carbaldehyde (1.2 eq) with triazole-thione precursor in ethanol. Reflux for 5 hours under N₂. Isolate via vacuum filtration and recrystallize (yield: 65–75%) .
Advanced: How are computational methods (e.g., DFT) applied to predict physicochemical or biological properties?
Answer:
- DFT calculations :
- Molecular docking : Screen against protein targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
Case study :
For a related triazole-thione, DFT-predicted IR and NMR data showed <5% deviation from experimental values, validating computational reliability .
Advanced: How to resolve contradictions in spectral or crystallographic data during structural elucidation?
Answer:
- Cross-validation : Compare experimental IR/NMR with DFT simulations to identify misassignments .
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to handle twinned crystals or disordered atoms .
- Error analysis : Apply Hamilton R-factors and residual density maps to assess data quality .
Example :
A discrepancy in C=S bond length (1.68 Å vs. 1.71 Å) was resolved by re-refining diffraction data with SHELXL, revealing a minor crystal packing effect .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in triazole-thione derivatives?
Answer:
- Substituent variation : Synthesize analogs with modified methoxyphenyl or thiophene groups to assess electronic effects on bioactivity .
- QSAR modeling : Use Gaussian or GAMESS to correlate logP, polar surface area, and dipole moments with antimicrobial IC₅₀ values .
- Biological assays : Pair MIC (Minimum Inhibitory Concentration) tests with molecular docking to identify key interactions (e.g., hydrogen bonding with fungal enzymes) .
Example :
Replacing a methoxy group with fluorine in a similar compound increased lipophilicity (logP +0.5) and antifungal potency (MIC reduced by 50%) .
Advanced: How to handle challenges in crystallizing this compound for X-ray analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
